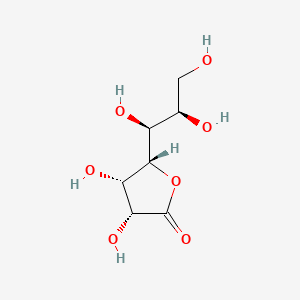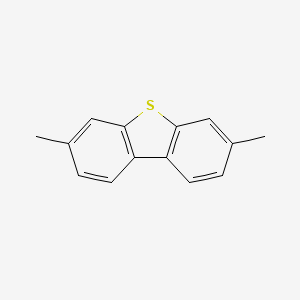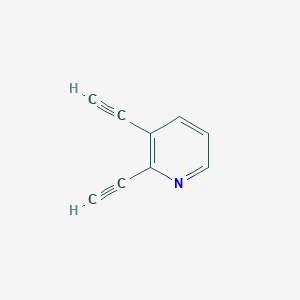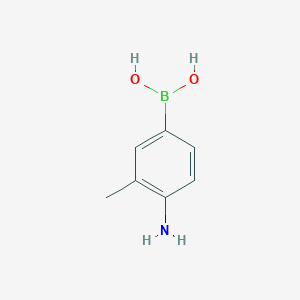
(4-Amino-3-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of boronic acid, featuring an amino group and a methyl group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Amino-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, this compound is often produced through hydrogenation reduction of 4-nitrobenzene boronic acid under an atmosphere of hydrogen and a palladium-carbon catalyst. This process yields 4-amino phenyl boronic acid, which can then undergo further reactions to produce the desired derivative .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium-carbon catalyst is commonly used.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
(4-Amino-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of (4-Amino-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of an amino group.
(3-Amino-4-methylphenyl)boronic acid: Similar but with the amino group in a different position on the phenyl ring.
(4-Aminophenyl)boronic acid: Lacks the methyl group present in (4-Amino-3-methylphenyl)boronic acid
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .
Properties
Molecular Formula |
C7H10BNO2 |
|---|---|
Molecular Weight |
150.97 g/mol |
IUPAC Name |
(4-amino-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,9H2,1H3 |
InChI Key |
LDGWZLZZKORXMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



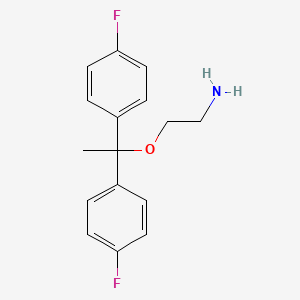

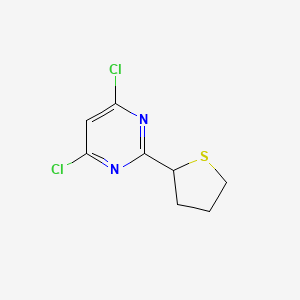
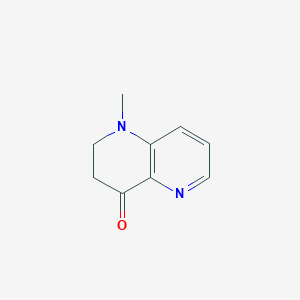
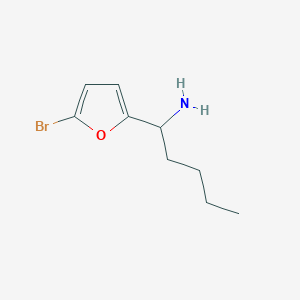
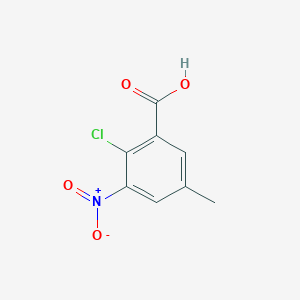

![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

